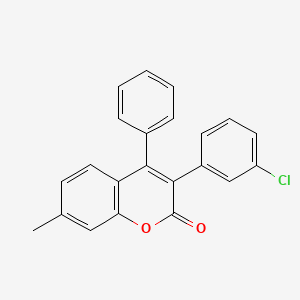

3-(3 inverted exclamation mark -Chlorophenyl)-7-methyl-4-phenylcoumarin

Description

3-(3¡-Chlorophenyl)-7-methyl-4-phenylcoumarin is a synthetic coumarin derivative characterized by a coumarin core substituted at position 3 with a 3-chlorophenyl group, at position 4 with a phenyl group, and at position 7 with a methyl group. The "inverted exclamation mark" (¡) in the name denotes the substituent position on the chlorophenyl ring, which corresponds to the meta position (3-chlorophenyl) .

The compound’s molecular formula is C₂₂H₁₅ClO₂, with a molecular weight of approximately 346.81 g/mol (calculated from similar derivatives in ). Its synthesis typically involves Perkin condensation or modified Pechmann reactions, as seen in analogous coumarin derivatives .

Properties

IUPAC Name |

3-(3-chlorophenyl)-7-methyl-4-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClO2/c1-14-10-11-18-19(12-14)25-22(24)21(16-8-5-9-17(23)13-16)20(18)15-6-3-2-4-7-15/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIOHJLWAJUCMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-Chlorophenyl)-7-methyl-4-phenylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This compound has garnered attention in pharmacology due to its potential therapeutic effects, particularly in cancer treatment, antimicrobial applications, and anti-inflammatory properties. Understanding its biological activity is crucial for further development in medicinal chemistry.

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. Specifically, studies have shown that 3-(3-Chlorophenyl)-7-methyl-4-phenylcoumarin can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : The compound has been evaluated against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HL-60 (leukemia).

- Mechanism of Action : The anticancer effects are believed to stem from the compound's ability to induce apoptosis through the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins.

Antimicrobial Activity

The antimicrobial potential of 3-(3-Chlorophenyl)-7-methyl-4-phenylcoumarin has been explored in various studies:

- In Vitro Studies : The compound has demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

- IC50 Values : Specific studies report IC50 values indicating effective concentrations required to inhibit microbial growth, showcasing its potential as an antibacterial agent.

Anti-inflammatory Properties

The anti-inflammatory effects of this coumarin derivative have also been documented:

- Mechanisms : It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response.

- Clinical Relevance : These properties suggest a potential role in treating inflammatory diseases, although further clinical trials are necessary.

Structure-Activity Relationship (SAR)

The biological activity of coumarins is significantly influenced by their chemical structure. For 3-(3-Chlorophenyl)-7-methyl-4-phenylcoumarin:

| Position | Substituent | Effect on Activity |

|---|---|---|

| 3 | Chlorophenyl | Enhances binding affinity to target proteins |

| 4 | Methyl | Contributes to lipophilicity and bioavailability |

| 7 | Phenyl | Increases cytotoxicity against cancer cells |

The presence of halogen atoms, such as chlorine, has been associated with increased potency against specific biological targets.

Study 1: Anticancer Efficacy

A study published in Pharmacotherapy evaluated the anticancer efficacy of 3-(3-Chlorophenyl)-7-methyl-4-phenylcoumarin on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the activation of the intrinsic apoptotic pathway.

Study 2: Antimicrobial Activity

In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating promising antibacterial activity worthy of further exploration.

Study 3: Anti-inflammatory Effects

Research published in Journal of Inflammation assessed the anti-inflammatory properties using a carrageenan-induced paw edema model in rats. Treatment with the coumarin derivative resulted in a significant decrease in edema compared to controls, suggesting effective anti-inflammatory action.

Scientific Research Applications

Introduction to 3-(3-Chlorophenyl)-7-methyl-4-phenylcoumarin

3-(3-Chlorophenyl)-7-methyl-4-phenylcoumarin is a synthetic compound belonging to the coumarin family, which has garnered attention for its diverse applications in scientific research and pharmacotherapy. This compound, like other coumarins, exhibits a range of biological activities, making it a subject of interest in medicinal chemistry.

Anticancer Activity

The anticancer potential of coumarin derivatives, including 3-(3-Chlorophenyl)-7-methyl-4-phenylcoumarin, has been extensively studied. These compounds have shown efficacy against various cancer types such as prostate cancer, renal cell carcinoma, and leukemia. Notably, studies indicate that certain coumarins can inhibit cell proliferation in human cancer cell lines, including HL-60 (leukemia), MCF-7 (breast), and A549 (lung) cells .

Case Study: Cytotoxic Effects

A detailed analysis of the cytotoxic effects of hydroxycoumarins revealed that these compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways. The introduction of specific substituents on the coumarin structure significantly enhances their anticancer properties .

Antimicrobial Properties

Coumarins are recognized for their antimicrobial activity against bacteria and fungi. Research has shown that 3-(3-Chlorophenyl)-7-methyl-4-phenylcoumarin exhibits significant antibacterial effects, making it a candidate for developing new antimicrobial agents .

Table: Antimicrobial Activity of Coumarins

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(3-Chlorophenyl)-7-methyl-4-phenylcoumarin | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| C. albicans | 64 µg/mL |

Phototherapeutic Applications

Coumarins have been explored for their potential in phototherapy due to their ability to absorb UV light and generate reactive oxygen species (ROS). This property is particularly useful in photodynamic therapy (PDT) for cancer treatment, where light activation leads to localized destruction of tumor cells .

Use in Textile Industry

The compound has also been investigated for its application as an optical brightening agent in synthetic textiles. Its stability to light and resistance to bleaching agents make it suitable for enhancing the brightness of fabrics made from polyacrylonitrile and synthetic polyesters .

Case Study: Brightening Agents

In practical applications, 3-(3-Chlorophenyl)-7-methyl-4-phenylcoumarin was tested as a brightening agent in textile processing. The results demonstrated excellent brightening effects when incorporated into aqueous dispersions used during fiber production .

Other Biological Activities

Beyond its anticancer and antimicrobial properties, this coumarin derivative exhibits additional biological activities such as anti-inflammatory effects and anticoagulant properties by inhibiting vitamin K epoxide reductase (VKOR) .

Comparison with Similar Compounds

Comparison with Similar Coumarin Derivatives

Structural Variations and Substituent Effects

The table below compares 3-(3¡-Chlorophenyl)-7-methyl-4-phenylcoumarin with structurally related compounds, emphasizing substituent positions and functional groups:

Key Observations :

- Substituent Position : The meta-chlorophenyl group in the target compound provides moderate electron-withdrawing effects compared to ortho- or para-chlorophenyl derivatives .

- Biological Activity : Methyl and chloro substituents synergistically enhance acetylcholinesterase (AChE) inhibition compared to unsubstituted 3-phenylcoumarin .

Spectroscopic and Crystallographic Data

- NMR Shifts : The ¹H NMR of 3-(3¡-chlorophenyl)-7-methyl-4-phenylcoumarin is expected to show aromatic proton signals at δ 7.2–7.8 ppm, similar to 3-phenylcoumarin derivatives, with deshielding effects from the chloro group .

- Crystal Packing: Derivatives like 6-bromo-3-(4-chlorophenyl)-4-methylcoumarin exhibit non-planar geometries due to steric clashes (e.g., torsion angle C5–C6–C7–C8 = −47.6°) . The target compound’s 7-methyl group may reduce steric hindrance compared to bulkier substituents like ethoxy .

Q & A

Q. Basic

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns. For example, H5 in coumarins shows deshielding (~δ 6.8–7.2 ppm) due to conjugation with the lactone carbonyl .

- UV-Vis : Absorbance near 320 nm (λmax) confirms the π→π* transition of the coumarin core .

- IR : A strong lactone C=O stretch at ~1700 cm⁻¹ and aromatic C–H stretches (3050–3100 cm⁻¹) validate the structure .

What advanced strategies analyze intramolecular interactions (e.g., C–F···H–C) in similar coumarins?

Q. Advanced

- 2D ¹⁹F-{¹H} HOESY NMR : Detects through-space F···H coupling (e.g., J = 2.6 Hz for F and H5 in fluorophenylcoumarins) .

- X-ray crystallography : Resolves spatial orientation of substituents (e.g., fluorine proximity to H5 vs. H3) .

- DFT calculations : Model electrostatic interactions and validate experimental data .

How do substituents at positions 3, 4, and 7 influence photophysical properties?

Q. Advanced

- Electron-withdrawing groups (e.g., Cl) at position 3 redshift absorbance via extended conjugation .

- Methyl at position 7 enhances fluorescence quantum yield by reducing non-radiative decay .

- Phenyl at position 4 increases steric hindrance, altering aggregation-dependent emission .

Computational tools like TD-DFT predict substituent effects on frontier molecular orbitals .

What in vitro assays assess the biological activity of related coumarins?

Q. Basic

- Antimicrobial : Broth microdilution (MIC/MBC) against bacterial/fungal strains .

- Anticancer : MTT assay for cytotoxicity (e.g., IC₅₀ values against HeLa or MCF-7 cells) .

- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for Alzheimer’s research) .

How can researchers resolve contradictions in biological activity data across studies?

Q. Advanced

- Purity validation : Use HPLC (>95% purity) and elemental analysis to rule out impurities .

- Assay standardization : Control pH, temperature, and solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity artifacts) .

- Meta-analysis : Compare logP, solubility, and cell permeability (e.g., via QSAR models) to contextualize discrepancies .

How do SAR studies guide modifications for enhanced target specificity?

Q. Advanced

- Chlorophenyl at position 3 : Enhances hydrophobic interactions with enzyme pockets (e.g., cytochrome P450) .

- Methyl at position 7 : Reduces metabolic degradation via steric shielding .

- Phenyl at position 4 : Modifies π-stacking with DNA/enzyme residues, improving binding affinity .

Rational design should prioritize substituent polarity and steric bulk based on target topology .

What chromatographic methods ensure purity of this compound?

Q. Basic

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) and UV detection at 254 nm .

- TLC : Silica gel GF254 plates with ethyl acetate/hexane (3:7); visualize under UV light (Rf ~0.5) .

- Solvent optimization : Test polar/non-polar mixtures to minimize tailing and improve resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.